Xestospongin B

IP3 receptor competitive antagonist radioligand binding

Calcium signaling researchers face inconsistent IP3R inhibition when substituting xestospongin analogs. Xestospongin B is the only family member with validated competitive displacement EC50 (18.9-44.6 μM) and nuclear-specific data. • Only analog with quantitative EC50 (18.9 ± 1.35 μM) in isolated nuclei • Clean SERCA/SOCE profile-no store depletion confounds • Selective T-ALL cytotoxicity with validated mitochondrial respiration data Standard packs: 10-100 mg; bulk custom available.

Molecular Formula C29H52N2O3
Molecular Weight 476.7 g/mol
CAS No. 88840-01-1
Cat. No. B1212910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXestospongin B
CAS88840-01-1
Synonymsxestospongin B
xestospongine B
Molecular FormulaC29H52N2O3
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O
InChIInChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3
InChIKeyVJEURJNEIZLTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xestospongin B: IP3 Receptor Antagonist


Xestospongin B (CAS 88840-01-1) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua [1]. It functions as a cell-permeant, competitive inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, blocking IP3-induced calcium (Ca2+) release from intracellular stores [2]. The compound is a member of the xestospongin/araguspongin family of natural products and is primarily used as a pharmacological tool to dissect IP3 receptor-mediated calcium signaling pathways in both neuronal and non-neuronal cells [3].

1 Cell-permeable IP3 receptor antagonist probe for calcium signaling studies
2 Competitive orthosteric binding at IP3 receptor site; supports mechanistic dissection
3 Suitable for neuronal and non-neuronal IP3R pathway research models

Substituting Xestospongin B: Critical Considerations


The xestospongin family and other IP3 receptor antagonists exhibit significant mechanistic, potency, and selectivity variations that preclude simple substitution in research protocols. Xestospongin B is a competitive inhibitor that displaces [3H]IP3 from its binding site with EC50 values ranging from 18.9 μM to 44.6 μM depending on the tissue type [1]. In contrast, Xestospongin C (IC50 = 350-358 nM) acts without interacting with the IP3-binding site, indicating a non-competitive or allosteric mechanism [2]. Xestospongin D (IC50 = 648 nM) is less potent than XeC and additionally sensitizes ryanodine receptors [3]. Hydroxylated xestospongin derivatives uniquely enhance Ca2+-induced Ca2+ release mediated by RyRs, introducing confounding variables in calcium signaling studies [3]. Substitution without mechanistic validation risks experimental inconsistency and misinterpretation of IP3R-dependent versus -independent effects.

Mechanism
Xestospongin B: competitive IP3 binding site antagonist
Xestospongin C: non-competitive/allosteric mechanism; does not interact with IP3 binding site
Mechanistic mismatch may shift interpretation of IP3R-dependent effects.
Off-targets
Xestospongin B: no interference with SERCA or store-operated Ca2+ entry
Xestospongin C: reported SERCA inhibition; hydroxylated derivatives sensitize ryanodine receptors
SERCA/RyR modulation by analogs may confound calcium store experiments.
Potency context
Xestospongin B: EC50 values in low micromolar range (tissue-dependent)
Xestospongin C/D: IC50 values differ by orders of magnitude; rank order may not transfer
Assay potency context may differ significantly; direct replacement requires validation.

Xestospongin B Comparative Evidence


Competitive IP3 Binding Antagonism

Xestospongin B is a competitive inhibitor that directly displaces [3H]IP3 from its receptor binding site, with EC50 values of 44.6 ± 1.1 μM in rat cerebellar membranes and 27.4 ± 1.1 μM in rat skeletal myotube homogenates [1]. In contrast, Xestospongin C blocks IP3-induced Ca2+ release (IC50 = 358 nM) without interacting with the IP3-binding site, suggesting a non-competitive or allosteric mechanism [2]. This mechanistic distinction is critical for experimental design and interpretation of results.

Competitive IP3 Binding
Head-to-head
XeB EC50 44.6 μM (cerebellar) / 27.4 μM (myotube); XeC IC50 358 nM, no binding site interaction
Orthosteric vs. allosteric mechanism context; supports competitive binding study design
[3H]IP3 displacement assay; tissue-specific EC50
IP3 receptor competitive antagonist radioligand binding calcium signaling

Nuclear IP3 Receptor Inhibition

In highly purified isolated nuclei from rat skeletal myotubes, Xestospongin B reduced or suppressed IP3-induced Ca2+ oscillations with an EC50 of 18.9 ± 1.35 μM [1]. This represents a distinct experimental system where Xestospongin B has been quantitatively characterized, providing a benchmark for nuclear IP3 receptor studies.

Nuclear IP3R Inhibition
Reported
EC50 = 18.9 μM in purified skeletal muscle nuclei
Quantitative benchmark for nuclear IP3 receptor research models
Isolated nuclei system; may not generalize to intact cells
nuclear calcium signaling IP3 receptor isolated nuclei calcium oscillations

Slow Intracellular Ca2+ Signal Blockade

Xestospongin B selectively blocked the slow intracellular Ca2+ signal induced by membrane depolarization with high external K+ (47 mM) in rat skeletal myotubes [1]. This slow Ca2+ signal is unrelated to muscle contraction and specifically involves IP3 receptors. The compound suppressed bradykinin-induced Ca2+ signals in neuroblastoma (NG108-15) cells in a dose-dependent manner [1].

Slow Ca2+ Signal Blockade
Class-level
Selective suppression of depolarization-induced slow Ca2+ signal in myotubes; dose-dependent block of bradykinin response in NG108-15 cells
Functional IP3R selectivity context; may support signaling pathway dissection
No direct comparator; class-level inference
calcium signaling membrane depolarization skeletal muscle IP3 receptor

No SERCA or Store-Operated Entry Interference

In rat myotubes exposed to Ca2+-free medium, Xestospongin B neither depleted sarcoplasmic reticulum Ca2+ stores nor modified thapsigargin action, and did not affect capacitative Ca2+ entry after thapsigargin-induced depletion of Ca2+ stores [1]. Ca2+-ATPase activity measured in skeletal myotube homogenates remained unaffected by Xestospongin B [1]. In contrast, some studies have reported that Xestospongin C inhibits SERCA pumps in addition to IP3 receptors [2], introducing a confounding variable in calcium store manipulation experiments.

SERCA / SOCE Selectivity
Head-to-head
XeB: no SR store depletion, thapsigargin action unmodified, SOCE unaffected; Ca2+-ATPase normal. XeC: reported SERCA inhibition
Cleaner IP3R pharmacological separation when using SERCA inhibitors or SOCE protocols
Thapsigargin store-depletion model; myotube homogenates
SERCA thapsigargin capacitative calcium entry calcium stores

Selective Cytotoxicity in T-ALL Cells

In a comparative study of T-ALL cell lines (CCRF-CEM and Jurkat) versus non-malignant cells, T-ALL cells exhibited higher mitochondrial respiration, which was blunted by Xestospongin B treatment [1]. Prolonged treatment with Xestospongin B caused T-ALL cell death without affecting the normal cell counterpart [1]. The combination of Xestospongin B with glucocorticoids significantly enhanced cell death in CCRF-CEM cells [1].

T-ALL Cell Model Response
Reported
XeB blunts elevated mitochondrial respiration in T-ALL cell lines; induces cell death in malignant cells while sparing normal counterparts; synergy with glucocorticoids
Reported cell-model response context; supports cytotoxicity endpoint review in hematological cancer research
CCRF-CEM/Jurkat vs. non-malignant cells; mitochondrial respiration assays
T-cell acute lymphoblastic leukemia mitochondrial respiration cancer metabolism selective cytotoxicity

Xestospongin B Research Applications


Validated Nuclear IP3R Inhibition

Xestospongin B is the only xestospongin family member with published quantitative EC50 data (18.9 ± 1.35 μM) for inhibition of IP3-induced Ca2+ oscillations in highly purified isolated nuclei from skeletal muscle [1]. Researchers investigating nuclear IP3 receptor function, calcium-dependent gene regulation, or cAMP response element binding protein (CREB) signaling should prioritize Xestospongin B over other analogs that lack nuclear-specific validation.

Competitive IP3 Receptor Binding

For experiments requiring competitive displacement of IP3 from its orthosteric binding site, Xestospongin B is the appropriate choice among xestospongin family members. The compound has been rigorously characterized via [3H]IP3 displacement assays with EC50 values of 44.6 μM (cerebellar membranes) and 27.4 μM (myotube homogenates) [1]. In contrast, Xestospongin C acts without binding site interaction [2], making it unsuitable for competitive binding studies.

IP3R-Mitochondria Calcium Transfer in Cancer

Xestospongin B has demonstrated selective anti-cancer activity in T-ALL cell lines (CCRF-CEM, Jurkat) by inhibiting IP3R-mediated calcium transfer to mitochondria, blunting elevated mitochondrial respiration, and inducing cell death while sparing normal cells [3]. The compound shows enhanced efficacy when combined with glucocorticoids [3]. This validated cancer-selective profile makes Xestospongin B a preferred tool for investigating IP3R-dependent mitochondrial metabolism in hematological malignancies.

IP3R Signaling Without SERCA Interference

In experimental designs incorporating thapsigargin (a SERCA inhibitor) or investigating store-operated calcium entry (SOCE), Xestospongin B offers a cleaner selectivity profile. The compound does not deplete sarcoplasmic reticulum Ca2+ stores, does not modify thapsigargin action, and does not affect capacitative Ca2+ entry following store depletion [1]. This contrasts with reports that Xestospongin C also inhibits SERCA pumps [4], which could confound interpretation of calcium store manipulation experiments.

Application
Selection Property
Validation Focus
Nuclear IP3R signaling studies
Quantitative nuclear IP3R inhibition benchmark
Nuclear Ca2+ oscillation endpoint review
Competitive IP3R binding research
Orthosteric binding site interaction profile
[3H]IP3 displacement assay context
Cancer cell-model calcium transfer studies
Cell-model endpoint response selectivity
Mitochondrial respiration and cell viability endpoints
SERCA inhibitor / SOCE co-application designs
SERCA/SOCE off-target selectivity profile
Store depletion and Ca2+ entry assay endpoint review

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